molecular formula C16H22N4O7S B029923 Desacetyl Acetaminophen Glutathione CAS No. 129762-76-1

Desacetyl Acetaminophen Glutathione

Cat. No. B029923
M. Wt: 414.4 g/mol
InChI Key: PYIOCFGATFKYGA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

DAG is synthesized in the liver as a result of the metabolic processing of acetaminophen. The key enzyme involved in this pathway is prostaglandin H synthase, which converts acetaminophen to its toxic metabolite, NAPQI. NAPQI is then rapidly conjugated with glutathione to form DAG, mitigating potential liver damage. This pathway emphasizes the protective role of glutathione against acetaminophen-induced hepatotoxicity (Harvison et al., 1988).

Scientific Research Applications

Glutathione Replenishment

Glutathione (GSH) deficiency is linked to various pathological conditions. N-acetylcysteine (NAC), a prodrug of cysteine, effectively replenishes intracellular GSH levels. This replenishment has been successfully applied in treating deficiencies in a range of infections, genetic defects, and metabolic disorders, such as HIV infection and chronic obstructive pulmonary disease (COPD) (Atkuri et al., 2007).

Antidote for Acetaminophen Toxicity

A mathematical model of acetaminophen transport and metabolism demonstrates how glutathione plays a critical role in mitigating hepatotoxicity. This model underscores the importance of glutathione in conjugating with the toxic byproduct of acetaminophen metabolism, highlighting its therapeutic application in acetaminophen overdose cases (Ben-Shachar et al., 2012).

Neurological Disorder Treatment

NAC, as a precursor to the antioxidant glutathione, is emerging as a treatment option for vascular and nonvascular neurological disorders. Its role in modulating glutamatergic, neurotrophic, and inflammatory pathways opens new therapeutic possibilities (Bavarsad Shahripour et al., 2014).

Enhanced Protection against Acetaminophen Hepatotoxicity

NAC and glutathione show promise in protecting against acetaminophen overdose by enhancing hepatic and mitochondrial GSH levels and supporting mitochondrial energy metabolism. This dual mechanism suggests their potential role in treating acetaminophen-induced liver injury (Saito et al., 2010).

Pharmacology and Clinical Utility

NAC, by increasing glutathione levels, exhibits efficacy in a range of conditions beyond acetaminophen overdose. Its utility in psychiatric disorders, particularly schizophrenia and bipolar disorder, highlights its versatile therapeutic applications (Dodd et al., 2008).

Antioxidant Therapy

NAC's role as an antioxidant therapy is significant. It not only acts directly as an antioxidant but also replenishes glutathione levels, which is crucial in various disease conditions where oxidative stress is a key factor (Dodd et al., 2008).

Liver Protection and Survival in HIV Infection

Glutathione deficiency in HIV-infected individuals is associated with impaired survival. The administration of NAC for GSH replenishment in HIV infection has been studied for its potential to improve patient survival (Herzenberg et al., 1997).

Safety And Hazards

There is some evidence to suggest that prolonged or excessive use of Tylenol, which contains acetaminophen, may lead to a reduction in glutathione levels in the body . Glutathione is a crucial antioxidant that protects cells from oxidative stress and aids in detoxification processes .

Future Directions

Given the diverse roles of GSH in cellular physiology, the clinical importance of altered glutathione homeostasis is gaining well-deserved attention . Disturbances in GSH homeostasis have been implicated in neurodegenerative disorders, liver disease, cystic fibrosis, pulmonary and cardiovascular diseases, as well as the chronic age-related diseases and the aging process itself .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOCFGATFKYGA-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926488
Record name 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetyl Acetaminophen Glutathione

CAS RN

129762-76-1
Record name Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desacetyl Acetaminophen Glutathione
Reactant of Route 2
Reactant of Route 2
Desacetyl Acetaminophen Glutathione
Reactant of Route 3
Reactant of Route 3
Desacetyl Acetaminophen Glutathione
Reactant of Route 4
Desacetyl Acetaminophen Glutathione
Reactant of Route 5
Reactant of Route 5
Desacetyl Acetaminophen Glutathione
Reactant of Route 6
Reactant of Route 6
Desacetyl Acetaminophen Glutathione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.